Physicochemical Property Shift: 3-Fluoro-4-iodo-2-nitroaniline vs. the Non-Fluorinated Analog 4-Iodo-2-nitroaniline
The introduction of a single fluorine atom at the 3-position produces measurable shifts across every key calculated physicochemical parameter when compared to the non-fluorinated analog 4-iodo-2-nitroaniline. The molecular weight increases from 264.02 to 282.01 Da (+18.0 Da, +6.8%), density rises from 2.101 to 2.2±0.1 g/cm³ (+0.1 g/cm³), and the boiling point elevates from 352.9±27.0 °C to 370.6±42.0 °C at 760 mmHg (+17.7 °C) . The computed LogP differs markedly: Chemsrc reports 3.24 for the target vs. 2.886 (BOC Sciences) or ACD/LogP 3.19 (ChemSpider) for the analog, indicating increased lipophilicity from fluorine incorporation . The topological polar surface area (TPSA) decreases modestly from 71.8 Ų to 69.16 Ų, a consequence of the fluorine atom replacing a hydrogen . These shifts collectively alter chromatographic retention, membrane permeability predictions, and crystallization behavior in ways that directly impact downstream purification and formulation workflows.
| Evidence Dimension | Physicochemical property panel (MW, density, BP, LogP, TPSA) |
|---|---|
| Target Compound Data | MW 282.01 Da; Density 2.2±0.1 g/cm³; BP 370.6±42.0 °C; LogP 3.24 (Chemsrc); TPSA 69.16 Ų |
| Comparator Or Baseline | 4-Iodo-2-nitroaniline: MW 264.02 Da; Density 2.101 g/cm³; BP 352.9±27.0 °C; LogP 2.886 (BOC Sciences); TPSA 71.8 Ų |
| Quantified Difference | ΔMW +18.0 Da (+6.8%); ΔDensity +0.1 g/cm³; ΔBP +17.7 °C; ΔLogP +0.35 (Chemsrc vs. BOC Sciences); ΔTPSA −2.64 Ų |
| Conditions | Computed/predicted physicochemical properties from authoritative databases; values from Chemsrc, BOC Sciences, ChemSpider, and Leyan |
Why This Matters
Materially different physicochemical properties require separate analytical method development (HPLC method, LC-MS conditions) and can alter the outcome of rational building block selection in fragment-based design where LogP and TPSA are critical multiparameter optimization inputs.
